molecular formula C89H125N25O25S3 B034451 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid CAS No. 110655-58-8

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

Cat. No.: B034451
CAS No.: 110655-58-8
M. Wt: 2041.3 g/mol
InChI Key: QJDWKBINWOWJNZ-IDGBIKHQSA-N
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Description

Mechanism of Action

Target of Action

Cinnamycin, a tetracyclic antibacterial peptide produced by Streptomyces cinnamoneus, primarily targets phosphatidylethanolamine (PE) lipids . PE lipids are major components present in many bacterial cell membranes .

Mode of Action

Cinnamycin selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This binding alters the operation of ion channels . The substitution of a single hydrogen atom with a methyl group on the ammonium nitrogen destabilizes this hydrogen-bonding network . In addition to binding the primary ammonium group, cinnamycin also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site formed by the backbone Phe10-Abu11-Phe12-Val13 moieties .

Biochemical Pathways

Cinnamycin is derived from 19-aa propeptides and contains one Lan, two MeLan, and an unusual lysinoalanine bridge between Lys-19 and Ser-6, and an erythro-3-hydroxy-L-aspartic acid at position 15 . These unusual amino acids mediate the interaction between cinnamycin and its biological target phosphatidylethanolamine, which is important for their antimicrobial activity .

Pharmacokinetics

It’s known that the compound’s unique structure and post-translational modifications contribute to its stability and resistance against breakdown by peptidases .

Result of Action

The result of Cinnamycin’s action is the permeabilization of bacterial cell membranes containing PE lipids . This leads to the disruption of normal cellular functions and ultimately results in the death of the bacteria .

Action Environment

The action of Cinnamycin is influenced by the presence of PE lipids in the bacterial cell membrane . The producing organism, Streptomyces cinnamoneus, has a unique immunity mechanism where it methylates its entire complement of PE prior to the onset of Cinnamycin production .

Biochemical Analysis

Biochemical Properties

Cinnamycin interacts with phosphatidylethanolamine (PE) lipids, a major compound present in many bacterial cell membranes . It selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group . This interaction is critical for its antimicrobial activity .

Cellular Effects

Cinnamycin exerts its antimicrobial activity by binding to the membrane lipid phosphatidylethanolamine (PE), leading to the disruption of bacterial cell membranes . This unique mechanism of action makes Cinnamycin a potent antibiotic against a broad range of Gram-positive bacteria .

Molecular Mechanism

Cinnamycin’s mechanism of action involves binding to the membrane lipid phosphatidylethanolamine (PE) to elicit its antimicrobial activity . It forms an extensive hydrogen-bonding network with PE, and this interaction is critical for its antimicrobial activity . In addition to binding the primary ammonium group, Cinnamycin also interacts with the phosphate group of the lipid through a previously uncharacterized phosphate-binding site .

Temporal Effects in Laboratory Settings

The onset of Cinnamycin biosynthesis commences upon entry into the stationary phase in liquid culture . A novel mechanism of immunity has been observed in which the producing organism methylates its entire complement of PE prior to the onset of Cinnamycin production .

Metabolic Pathways

Cinnamycin is a product of a complex biosynthetic pathway involving several enzymes and cofactors .

Transport and Distribution

It is known that Cinnamycin binds to phosphatidylethanolamine (PE) lipids, which are major components of many bacterial cell membranes .

Subcellular Localization

The subcellular localization of Cinnamycin is primarily at the bacterial cell membrane due to its interaction with phosphatidylethanolamine (PE) lipids . This interaction is critical for its antimicrobial activity .

Preparation Methods

Properties

CAS No.

110655-58-8

Molecular Formula

C89H125N25O25S3

Molecular Weight

2041.3 g/mol

IUPAC Name

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI Key

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

Canonical SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Appearance

White to off white solid

Synonyms

L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin

Origin of Product

United States
Customer
Q & A

Q1: What is the primary target of Cinnamycin and how does it exert its biological activity?

A1: Cinnamycin specifically binds to Phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes. This binding is highly selective and requires both the PE headgroup and at least one fatty acyl chain. [] This interaction disrupts the membrane integrity, leading to cell death. [, , , , ]

Q2: How does membrane curvature affect Cinnamycin's binding to PE?

A2: Research shows that Cinnamycin exhibits curvature-dependent binding to PE-containing membranes. It binds more efficiently to small vesicles with higher curvature compared to larger liposomes with lower curvature. [, , ] This suggests that Cinnamycin might induce membrane deformation to enhance its binding to PE.

Q3: Does Cinnamycin's binding to PE influence the transbilayer movement of lipids?

A3: Yes, Cinnamycin binding induces transbilayer lipid movement, exposing inner leaflet PE to the extracellular environment. This process contributes to its cytotoxicity and promotes its own binding. []

Q4: Beyond its antimicrobial activity, what other cellular processes are affected by Cinnamycin?

A4: Cinnamycin has been shown to inhibit Phospholipase A2 activity due to its binding to PE. [, ] Additionally, it has demonstrated an ability to block the internalization of PE at the cleavage furrow during mitosis, potentially impacting cell division. []

Q5: What is the molecular formula and weight of Cinnamycin?

A5: Cinnamycin has a molecular formula of C98H138N26O32S4 and a molecular weight of 2145.5 g/mol. []

Q6: What are the key structural features of Cinnamycin?

A6: Cinnamycin is a tetracyclic peptide antibiotic composed of 19 amino acids. It contains one lanthionine and two methyllanthionine residues, characteristic of lantibiotics. [] Cinnamycin also possesses a unique lysinoalanine bridge and an erythro-3-hydroxy-l-aspartic acid. [] These modifications play a crucial role in its interaction with PE. [, ]

Q7: How does the structure of Cinnamycin influence its binding to PE?

A7: Cinnamycin possesses a hydrophobic pocket formed by residues Phenylalanine-7 to Alanine(S)-14, which accommodates the PE headgroup. [] The specific geometry of this pocket allows for the strict binding specificity observed with PE. []

Q8: What insights do we gain from the solution structures of Cinnamycin and its analogs?

A8: NMR studies of Cinnamycin and its analogs, duramycin B and C, reveal a U-shaped topology stabilized by thioether bridges. [] This clamp-like conformation contributes to their amphiphilic nature and ability to interact with membranes. []

Q9: How does the conformation of Cinnamycin change in different environments?

A9: While Cinnamycin adopts a specific conformation in DMSO, its structure changes significantly in aqueous solutions, SDS micelles, and lipid bilayers. [] These conformational changes are likely influenced by the polarity and hydrophobic interactions within each environment.

Q10: What is the impact of different environments on the stability of Cinnamycin?

A10: The stability of Cinnamycin is influenced by factors like temperature, pH, and the presence of other molecules. For example, complex formation between Cinnamycin and PE is enthalpy-driven in octyl glucoside micelles but involves both enthalpy and entropy contributions in bilayer membranes. [] This suggests that the surrounding environment significantly impacts the thermodynamic properties of Cinnamycin interactions.

Q11: Are there any specific challenges associated with the formulation and delivery of Cinnamycin?

A11: While specific data on formulation challenges are limited in the provided research, Cinnamycin's peptide nature and its tendency to interact with membranes may pose challenges in achieving optimal stability, solubility, and bioavailability.

Q12: Does Cinnamycin itself exhibit any catalytic activity?

A12: Cinnamycin itself is not an enzyme and does not possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to bind specifically to PE and disrupt membrane integrity.

Q13: Have computational methods been used to study Cinnamycin and its interactions?

A13: Yes, molecular dynamics simulations have been employed to study the structure of Cinnamycin-lipid complexes and understand the basis for its selective binding to PE. [] These simulations provide valuable insights into the molecular interactions governing Cinnamycin's activity.

Q14: What is the role of the lysinoalanine bridge in Cinnamycin's activity?

A14: The lysinoalanine bridge, formed between Lysine-19 and a dehydrated Serine residue at position 6, is crucial for Cinnamycin's biological activity. []

Q15: How do modifications to the Cinnamycin peptide sequence affect its activity?

A15: Modifications to the Cinnamycin peptide sequence, such as amino acid substitutions, can significantly impact its activity. For example, replacing Phenylalanine-10 with Leucine results in Duramycin B, while Duramycin C harbors several other amino acid changes compared to Cinnamycin. [] These alterations likely influence their binding affinity and specificity for PE.

Q16: Can non-canonical amino acids be incorporated into Cinnamycin, and how does it affect its activity?

A16: Yes, using the pyrrolysyl-tRNA synthetase/tRNAPyl pair, researchers successfully incorporated non-canonical amino acids into Cinnamycin. [] The introduction of these non-canonical amino acids led to the generation of deoxycinnamycin derivatives with altered biological activity. [] This highlights the potential for engineering Cinnamycin variants with tailored properties.

Q17: What approaches have been explored to improve the production of Cinnamycin and its analogues?

A17: Researchers have investigated genetic engineering strategies to enhance Cinnamycin production. [, ] Additionally, the use of inorganic talc microparticles has been shown to significantly boost the production of Cinnamycin and other natural products in various actinobacteria, including Streptomyces. [] These approaches highlight the ongoing efforts to optimize the production of these valuable compounds.

Q18: What analytical techniques are commonly used to study Cinnamycin?

A18: Various techniques are employed to characterize and quantify Cinnamycin, including:

  • High-performance liquid chromatography (HPLC): Used to purify and analyze Cinnamycin from complex mixtures. []
  • Mass spectrometry (MS): Determines the molecular weight and analyzes the structure of Cinnamycin and its derivatives. [, , , ]
  • Nuclear magnetic resonance (NMR): Provides detailed information about the three-dimensional structure and dynamics of Cinnamycin in different environments. [, , ]
  • Circular dichroism (CD) spectroscopy: Used to study the secondary structure and conformational changes of Cinnamycin in solution. []
  • Isothermal titration calorimetry (ITC): Measures the thermodynamic parameters of Cinnamycin binding to PE. [, ]
  • Atomic force microscopy (AFM): Used to investigate the interaction forces and adhesion properties of Cinnamycin with model membranes. [, ]

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